Hydroxypropyl-gamma-cyclodextrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

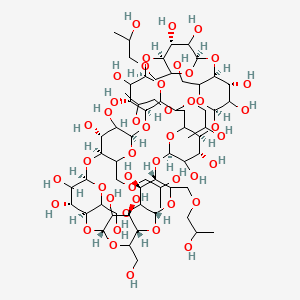

Structure

2D Structure

Propriétés

Formule moléculaire |

C63H110O45 |

|---|---|

Poids moléculaire |

1587.5 g/mol |

Nom IUPAC |

(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R,36S,38R,41R,43R,45R,47R,49R,51R,53R,55R)-5,20,40-tris(hydroxymethyl)-10,15,25,30,35-pentakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |

InChI |

InChI=1S/C63H110O45/c1-19(67)9-88-14-27-51-38(78)46(86)62(99-27)108-55-31(18-92-13-23(5)71)100-63(47(87)39(55)79)107-54-30(17-91-12-22(4)70)97-60(44(84)36(54)76)103-50-26(8-66)95-58(42(82)34(50)74)105-52-28(15-89-10-20(2)68)98-61(45(85)37(52)77)106-53-29(16-90-11-21(3)69)96-59(43(83)35(53)75)102-49-25(7-65)93-56(40(80)32(49)72)101-48-24(6-64)94-57(104-51)41(81)33(48)73/h19-87H,6-18H2,1-5H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32-,33-,34-,35-,36-,37-,38-,39-,40?,41?,42?,43?,44?,45?,46?,47?,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 |

Clé InChI |

SYRUEUHBRJCPED-HWJMFGMVSA-N |

SMILES isomérique |

CC(COCC1[C@@H]2[C@@H](C([C@H](O1)O[C@H]3[C@@H](C([C@@H](O[C@H]4[C@@H](C([C@@H](O[C@H]5[C@@H](C([C@@H](O[C@H]6[C@@H](C([C@@H](O[C@H]7[C@@H](C([C@@H](O[C@H]8[C@@H](C([C@@H](O[C@H]9[C@@H](C([C@@H](O2)OC9CO)O)O)OC8CO)O)O)OC7COCC(C)O)O)O)OC6COCC(C)O)O)O)OC5CO)O)O)OC4COCC(C)O)O)O)OC3COCC(C)O)O)O)O)O)O |

SMILES canonique |

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)COCC(C)O)COCC(C)O)CO)COCC(C)O)COCC(C)O)O)O)O |

Synonymes |

hydroxypropyl-gamma-cyclodextrin |

Origine du produit |

United States |

Foundational & Exploratory

The Definitive Guide to the Molecular Architecture of Hydroxypropyl-γ-Cyclodextrin

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Simple Molecule - Understanding a Complex Ensemble

Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) is not a singular molecular entity but rather a complex ensemble of isomers. This guide moves beyond a superficial overview to provide a detailed exploration of its structural intricacies. As a senior application scientist, the aim is to present a nuanced understanding of HP-γ-CD, critical for its effective application in pharmaceutical and other advanced scientific fields. This document is structured to build from the foundational gamma-cyclodextrin core to the nuances of hydroxypropylation and its profound impact on the molecule's physicochemical properties and functionality.

Part 1: The Gamma-Cyclodextrin Scaffold: A Torus of Eight Glucose Units

The foundation of HP-γ-CD is the gamma-cyclodextrin (γ-CD) molecule. This is a cyclic oligosaccharide composed of eight α-D-glucopyranose units linked by α-1,4 glycosidic bonds.[1][2] This arrangement forms a torus, or a truncated cone shape, which is the basis of its most critical properties.

Key Structural Features of γ-Cyclodextrin:

-

Hydrophilic Exterior: The outer surface of the torus is lined with hydroxyl groups, rendering it hydrophilic and allowing for water solubility.[2]

-

Hydrophobic Interior: The inner cavity is rich in glycosidic oxygen bridges and hydrogen atoms, creating a non-polar, hydrophobic environment. This cavity is what allows cyclodextrins to encapsulate "guest" molecules.[2]

-

Dimensions: Gamma-cyclodextrin possesses the largest cavity among the common native cyclodextrins (alpha, beta, and gamma), making it suitable for complexing with larger molecules.[2][3]

The hydroxyl groups on the glucose units are not all equivalent, a critical point for understanding the subsequent hydroxypropylation. Each glucose monomer has three types of hydroxyl groups available for substitution:

-

Primary Hydroxyl Groups: Located at the C-6 position on the narrower rim of the torus. These are generally the most accessible and reactive.[4][5]

-

Secondary Hydroxyl Groups: Located at the C-2 and C-3 positions on the wider rim. The C-2 hydroxyl is the most acidic, while the C-3 hydroxyl is the least reactive due to steric hindrance.[4][6]

Part 2: The Hydroxypropylation Reaction: Crafting a Heterogeneous Mixture

Hydroxypropyl-γ-cyclodextrin is synthesized by the chemical modification of the native γ-cyclodextrin. This process, known as hydroxypropylation, introduces 2-hydroxypropyl ether groups onto the cyclodextrin backbone.

Reaction Mechanism and Synthesis

The most common method for synthesizing HP-γ-CD involves the reaction of gamma-cyclodextrin with propylene oxide in a basic aqueous solution.[7] The base, typically sodium hydroxide, deprotonates the hydroxyl groups of the cyclodextrin, forming alkoxides. These alkoxides then act as nucleophiles, attacking the less sterically hindered carbon of the propylene oxide epoxide ring.

A Simplified Reaction Scheme:

-

Activation: γ-CD-OH + NaOH → γ-CD-O⁻Na⁺ + H₂O

-

Nucleophilic Attack: γ-CD-O⁻Na⁺ + CH₃CH(O)CH₂ → γ-CD-O-CH₂-CH(OH)-CH₃

This reaction is not perfectly selective and occurs randomly across the available hydroxyl groups, leading to a complex mixture of substituted cyclodextrin molecules.[7]

The Concept of Degree of Substitution (DS)

A crucial parameter for defining a specific HP-γ-CD product is its degree of substitution (DS) . The DS represents the average number of hydroxypropyl groups per gamma-cyclodextrin molecule. Given that there are 24 hydroxyl groups in a native γ-cyclodextrin molecule (8 glucose units × 3 hydroxyls/unit), the theoretical maximum DS is 24. However, in practice, commercially available HP-γ-CD typically has a much lower DS, often in the range of 4 to 6.

It is critical to understand that the DS is an average value. A batch of HP-γ-CD with a DS of 5, for instance, will contain a distribution of molecules with varying numbers of hydroxypropyl groups (some with 3, some with 4, 5, 6, 7, etc.), as well as unsubstituted γ-cyclodextrin.[8][9] The distribution of these substitutions also varies, with different isomers existing for the same number of attached groups.

The molecular weight of HP-γ-CD is therefore also an average, calculated based on the molecular weight of γ-cyclodextrin (1297.12 g/mol ) and the added hydroxypropyl groups (58.08 g/mol each), corresponding to the average DS.[3]

Part 3: Structural Implications of Hydroxypropylation

The introduction of hydroxypropyl groups has profound consequences for the structure and properties of the parent gamma-cyclodextrin.

Disruption of Hydrogen Bonding and Enhanced Solubility

Native gamma-cyclodextrin has a relatively ordered crystalline structure stabilized by intramolecular hydrogen bonds between the secondary hydroxyl groups. The random introduction of bulky hydroxypropyl groups disrupts this hydrogen bonding network.[10] This disruption prevents the molecules from packing efficiently into a crystal lattice, resulting in an amorphous, non-crystalline solid.[3]

This amorphous nature, combined with the hydrophilicity of the newly introduced hydroxyl groups on the side chains, dramatically increases the aqueous solubility of HP-γ-CD compared to its native counterpart. The water solubility of HP-γ-CD can be as high as 80g/100ml at 25°C, a significant increase from the 23.2g/100ml of native γ-cyclodextrin.[3]

Impact on the Cavity and Complexation

The substitution of hydroxyl groups, particularly at the rims of the torus, can alter the dimensions and hydrophobicity of the cyclodextrin cavity. While the fundamental ability to form inclusion complexes is retained, the stability and stoichiometry of these complexes can be affected. The presence of the hydroxypropyl groups can, in some cases, extend the cavity, allowing for better interaction with certain guest molecules.[1]

The increased solubility of HP-γ-CD also enhances its apparent complexation efficiency. By being able to introduce a higher concentration of the cyclodextrin into a solution, a greater amount of a poorly soluble guest molecule can be brought into the aqueous phase through complexation.[11][12]

Experimental Protocols and Data

Protocol 1: Synthesis of Hydroxypropyl-γ-Cyclodextrin (Illustrative)

This is a generalized protocol for illustrative purposes. Actual reaction conditions may vary.

-

Dissolution: Dissolve a known quantity of gamma-cyclodextrin in an aqueous solution of sodium hydroxide (e.g., 1-5% w/v) with stirring until complete dissolution.[8]

-

Reaction: Cool the solution to a controlled temperature (e.g., 25-35°C) and add propylene oxide dropwise under continuous stirring.[8]

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 1-2 hours) after the addition of propylene oxide is complete.[8]

-

Neutralization: Neutralize the reaction mixture with a suitable acid, such as hydrochloric acid.

-

Purification: The resulting solution is then purified, often through techniques like membrane filtration, to remove salts and unreacted starting materials.

-

Isolation: The final product is isolated, typically by spray drying or freeze-drying, to yield a white, amorphous powder.

Table 1: Physicochemical Properties of γ-Cyclodextrin vs. Hydroxypropyl-γ-Cyclodextrin

| Property | γ-Cyclodextrin | Hydroxypropyl-γ-Cyclodextrin |

| Molecular Weight | 1297.12 g/mol | Variable (average, e.g., ~1580 g/mol ) |

| Appearance | White, crystalline powder | White, amorphous powder |

| Water Solubility (25°C) | ~23.2 g/100 mL | >60 g/100 mL (typically ~80g/100ml)[3] |

| Structure | Crystalline | Amorphous |

Visualization of the Molecular Structure

Caption: Conceptual diagram of HP-γ-CD illustrating the core ring and random hydroxypropyl substitutions.

Part 4: Analytical Characterization of HP-γ-CD

Due to its heterogeneous nature, a suite of analytical techniques is required to fully characterize the structure of HP-γ-CD.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the presence of hydroxypropyl groups and for determining the average degree of substitution.[9][13] Advanced NMR techniques can also provide information on the substitution pattern (i.e., the proportion of substitution at the C-2, C-3, and C-6 positions).[9]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) MS can be used to determine the distribution of molecular weights in a sample, providing a detailed picture of the different substituted species present.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry, can be used to separate the different components of the HP-γ-CD mixture and to quantify the amount of residual, unsubstituted γ-cyclodextrin.[14]

Conclusion: A Tailored Molecule for Advanced Applications

The structure of this compound is a testament to the power of chemical modification to enhance the functionality of natural macromolecules. By transforming the crystalline, moderately soluble γ-cyclodextrin into a highly soluble, amorphous mixture of isomers, hydroxypropylation creates a versatile excipient with broad applications in drug delivery, biotechnology, and beyond. A thorough understanding of its complex, heterogeneous structure, particularly the degree and pattern of substitution, is paramount for researchers and developers seeking to harness its full potential in creating innovative and effective products.

References

- 1. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ZHZJ Biotech Company LTD-Hydroxypropyl gamma cyclodextrin company [zh-cyclodextrin.com]

- 4. Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfachemic.com [alfachemic.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Reaction of cyclodextrins with propylene oxide or with glycidol: analysis of product distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN115594779A - Preparation method of hydroxypropyl gamma cyclodextrin - Google Patents [patents.google.com]

- 9. cyclodextrinnews.com [cyclodextrinnews.com]

- 10. biosynth.com [biosynth.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effect of hydroxypropyl beta-cyclodextrin on drug solubility in water-propylene glycol mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection of cyclodextrin substitution by hydroxypropyl beta cyclodextrin Knowledge - Zhiyuan Biotechnology [cydextrins.com]

- 14. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Purification of Hydroxypropyl-Gamma-Cyclodextrin (HP-γ-CD)

Introduction: The Significance of Hydroxypropyl-Gamma-Cyclodextrin in Advanced Applications

Gamma-cyclodextrin (γ-CD), a cyclic oligosaccharide composed of eight α-(1,4) linked D-glucopyranose units, possesses a unique toroidal structure with a hydrophilic exterior and a hydrophobic internal cavity.[1] This architecture allows it to encapsulate a variety of guest molecules, making it a valuable tool in numerous industrial and research applications. However, the utility of native γ-cyclodextrin can be limited by its aqueous solubility. To overcome this, chemical modification of the hydroxyl groups on the cyclodextrin ring is employed, with hydroxypropylation being a widely adopted strategy.

The introduction of hydroxypropyl groups disrupts the intramolecular hydrogen bonding of the cyclodextrin, leading to the formation of an amorphous mixture with significantly enhanced water solubility.[2] This modification, which yields this compound (HP-γ-CD), not only improves solubility but also often enhances the complexation capabilities of the cyclodextrin. With its larger cavity size compared to its alpha and beta counterparts, HP-γ-CD is particularly well-suited for encapsulating larger molecules, making it an invaluable excipient in the pharmaceutical industry for drug delivery, as well as in the food, cosmetic, and chemical sectors.[3]

This comprehensive technical guide provides a detailed exploration of the synthesis and purification of HP-γ-CD, offering insights into the underlying chemical principles, step-by-step experimental protocols, and robust analytical techniques for characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively produce and purify HP-γ-CD for their specific applications.

Part 1: The Synthesis of this compound: A Mechanistic Approach

The synthesis of HP-γ-CD is achieved through the etherification of γ-cyclodextrin with propylene oxide in an alkaline aqueous solution. This reaction proceeds via a nucleophilic ring-opening mechanism of the epoxide.

The Reaction Mechanism

The core of the synthesis lies in the activation of the hydroxyl groups of the γ-cyclodextrin by a strong base, typically sodium hydroxide. The base deprotonates the hydroxyl groups, forming highly reactive alkoxide anions. These alkoxides then act as nucleophiles, attacking one of the carbon atoms of the propylene oxide ring. This results in the opening of the strained epoxide ring and the formation of a new ether linkage, with a secondary hydroxyl group on the newly attached hydroxypropyl chain.

The reaction can be summarized in the following steps:

-

Activation of γ-Cyclodextrin: The hydroxyl groups of the γ-cyclodextrin are deprotonated by the hydroxide ions from the sodium hydroxide, forming alkoxide ions.

-

Nucleophilic Attack: The alkoxide ion attacks one of the carbon atoms of the propylene oxide molecule.

-

Ring Opening: The attack leads to the opening of the epoxide ring and the formation of a new ether bond.

-

Protonation: The resulting alkoxide on the hydroxypropyl chain is protonated by water, regenerating the hydroxide catalyst and yielding the final hydroxypropylated γ-cyclodextrin.

It is important to note that the reaction is not selective and can occur at any of the hydroxyl groups of the glucose units. This leads to a complex mixture of HP-γ-CD molecules with varying degrees of substitution (DS) and different substitution patterns. The degree of substitution refers to the average number of hydroxypropyl groups per glucose unit.

Visualizing the Synthesis Pathway

Caption: Synthesis pathway of Hydroxypropyl-γ-Cyclodextrin.

Influence of Reaction Parameters on the Degree of Substitution

The degree of substitution is a critical parameter that influences the physicochemical properties of HP-γ-CD, such as its solubility and complexation ability.[4] Several reaction parameters can be manipulated to control the DS:

| Parameter | Effect on Degree of Substitution (DS) | Rationale |

| Molar Ratio of Propylene Oxide to γ-CD | Increasing the molar ratio generally increases the DS. | A higher concentration of the alkylating agent drives the reaction forward, leading to a higher degree of hydroxypropylation. |

| Concentration of Sodium Hydroxide | Higher concentrations of NaOH tend to increase the reaction rate and DS. | A higher concentration of the catalyst generates more alkoxide ions, accelerating the nucleophilic attack on propylene oxide. The substitution pattern can also be influenced by the pH. |

| Reaction Temperature | Increasing the temperature generally increases the reaction rate and DS. | Higher temperatures provide the necessary activation energy for the reaction to proceed at a faster rate. However, excessively high temperatures can lead to unwanted side reactions. |

| Reaction Time | Longer reaction times generally lead to a higher DS. | Allowing the reaction to proceed for a longer duration provides more time for the hydroxypropylation to occur. |

Step-by-Step Experimental Protocol for the Synthesis of HP-γ-CD

The following protocol is a general guideline for the laboratory-scale synthesis of HP-γ-CD. It is crucial to perform all steps in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of the Reaction Mixture:

-

In a suitable reaction vessel, dissolve a specific amount of γ-cyclodextrin in a 1-5% (w/v) aqueous solution of sodium hydroxide.[2]

-

Stir the mixture at room temperature until the γ-cyclodextrin is completely dissolved. The use of a quaternary ammonium ionic liquid can be employed to enhance the solubility of γ-cyclodextrin.[2]

-

-

Addition of Propylene Oxide:

-

Cool the reaction mixture to the desired temperature, typically between 25-35°C.[2]

-

Slowly add the calculated amount of propylene oxide to the reaction mixture dropwise while maintaining vigorous stirring. The molar ratio of sodium hydroxide to γ-cyclodextrin to propylene oxide is a critical parameter to control the degree of substitution.[2]

-

-

Reaction:

-

After the addition of propylene oxide is complete, continue to stir the reaction mixture at the set temperature for a predetermined period, typically ranging from 1 to 5 hours.[2]

-

-

Neutralization:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by slowly adding an acid, such as hydrochloric acid or nitric acid, until the pH reaches approximately 7.[2]

-

Part 2: The Purification of this compound: Isolating the Desired Product

The crude reaction mixture contains the desired HP-γ-CD, as well as unreacted γ-cyclodextrin, propylene glycol (a byproduct of propylene oxide hydrolysis), salts from the neutralization step, and other impurities. Therefore, a robust purification strategy is essential to obtain a high-purity product suitable for its intended application.

Visualizing the Purification Workflow

Caption: General workflow for the purification of HP-γ-CD.

Common Purification Techniques

Several techniques can be employed for the purification of HP-γ-CD, each with its own advantages and limitations.

1. Solvent Precipitation:

-

Principle: This method relies on the differential solubility of HP-γ-CD and impurities in a mixture of water and a water-miscible organic solvent, such as acetone or ethanol. HP-γ-CD is less soluble in these solvent mixtures and will precipitate out, while the more soluble impurities remain in the solution.

-

Protocol:

-

Concentrate the neutralized reaction mixture under reduced pressure to a smaller volume.

-

Slowly add a water-miscible organic solvent (e.g., acetone or ethanol) to the concentrated solution with constant stirring.

-

Continue stirring for a period to allow for complete precipitation of the HP-γ-CD.

-

Collect the precipitate by filtration.

-

Wash the precipitate with the organic solvent to remove any remaining impurities.

-

Dry the purified HP-γ-CD under vacuum.

-

2. Chromatography:

-

Principle: Chromatographic techniques, such as size-exclusion chromatography (SEC) or preparative high-performance liquid chromatography (HPLC), can be used to separate HP-γ-CD from impurities based on differences in molecular size or polarity.

-

Protocol (Size-Exclusion Chromatography):

-

Pack a column with a suitable size-exclusion resin.

-

Equilibrate the column with an appropriate mobile phase (e.g., deionized water).

-

Load the concentrated and filtered reaction mixture onto the column.

-

Elute the column with the mobile phase and collect fractions.

-

Monitor the fractions for the presence of HP-γ-CD using a suitable detector (e.g., a refractive index detector).

-

Pool the fractions containing the purified HP-γ-CD.

-

Remove the solvent by lyophilization or evaporation to obtain the final product.

-

3. Membrane Filtration:

-

Principle: Membrane filtration techniques, such as reverse osmosis and ultrafiltration, utilize semi-permeable membranes to separate molecules based on their size and shape.[5]

-

Reverse Osmosis: This technique can be used to remove salts and small organic molecules like propylene glycol from the HP-γ-CD solution by applying pressure to force water and small solutes through a membrane while retaining the larger HP-γ-CD molecules.[5]

-

Ultrafiltration: This method can be used to separate HP-γ-CD from unreacted γ-cyclodextrin and other larger impurities by using a membrane with a specific molecular weight cut-off.

-

-

Protocol (Reverse Osmosis):

-

Place the neutralized and filtered reaction mixture into a reverse osmosis system equipped with a suitable membrane.

-

Apply pressure to the system to force water and small impurities through the membrane, concentrating the HP-γ-CD solution.

-

The process can be performed in a diafiltration mode, where fresh water is added to the retentate to further wash out the impurities.

-

The purified and concentrated HP-γ-CD solution can then be dried.

-

Part 3: Characterization and Quality Control of this compound

Thorough characterization of the final HP-γ-CD product is crucial to ensure its quality, purity, and suitability for the intended application. Several analytical techniques are employed for this purpose.

Key Analytical Techniques

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the determination of the degree of substitution (DS) and the pattern of substitution on the glucose units.[6] |

| Mass Spectrometry (MS) | Determines the molecular weight distribution of the HP-γ-CD mixture and can be used to confirm the degree of substitution. MALDI-TOF is a commonly used technique.[7] |

| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the HP-γ-CD and to quantify any residual impurities, such as unreacted γ-cyclodextrin and propylene glycol.[1] Various detectors, including refractive index (RI), evaporative light scattering (ELSD), and mass spectrometry (MS), can be used. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of the hydroxypropyl groups and the overall structure of the cyclodextrin derivative.[8] |

Protocol for Determining the Degree of Substitution (DS) by ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a precisely weighed amount of the purified and dried HP-γ-CD in deuterium oxide (D₂O).

-

NMR Analysis: Acquire the ¹H NMR spectrum of the sample.

-

Data Processing: Integrate the signals corresponding to the anomeric protons (H-1) of the glucose units (typically around 5.1-5.4 ppm) and the methyl protons of the hydroxypropyl groups (typically a doublet around 1.1-1.2 ppm).

-

Calculation: The degree of substitution (DS) can be calculated using the following formula:

DS = (Integral of methyl protons / 3) / (Integral of anomeric protons)

The integral of the methyl protons is divided by three because there are three protons in a methyl group.

Conclusion: A Versatile Tool for Scientific Advancement

The synthesis and purification of this compound is a well-established yet nuanced process. By carefully controlling the reaction conditions and employing appropriate purification strategies, researchers and scientists can produce high-purity HP-γ-CD with a desired degree of substitution tailored to their specific needs. The enhanced solubility and complexation capabilities of HP-γ-CD make it a powerful enabling technology in a wide range of fields, from advanced drug delivery systems to innovative food and cosmetic formulations. A thorough understanding of the principles and methodologies outlined in this guide is essential for harnessing the full potential of this versatile molecule.

References

- 1. CN102375032A - Quality control method of hydroxypropyl-beta-cyclodextrin - Google Patents [patents.google.com]

- 2. CN115594779A - Preparation method of hydroxypropyl gamma cyclodextrin - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Hydroxypropyl-beta-cyclodextrin derivatives: influence of average degree of substitution on complexing ability and surface activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5831081A - Process for the purification of water-soluble cyclodextrin derivatives - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Hydroxypropyl-substituted β-cyclodextrins: influence of degree of substitution on the thermodynamics of complexation with tauroconjugated and glycoconjugated bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of hydroxypropyl-β-cyclodextrins with different substitution patterns via FTIR, GC-MS, and TG-DTA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of Hydroxypropyl-Gamma-Cyclodextrin

This guide provides a comprehensive technical overview of the thermal stability of Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD), a critical parameter for its application in the pharmaceutical industry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of thermal analysis, detailed experimental protocols, and the key factors influencing the thermal behavior of this versatile excipient.

Introduction: The Critical Role of Thermal Stability in Drug Formulation

This compound (HP-γ-CD) is a chemically modified cyclic oligosaccharide used extensively in pharmaceutical formulations to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1] Its larger cavity size compared to its alpha and beta counterparts makes it an ideal candidate for encapsulating a wide range of guest molecules.[1]

Manufacturing processes such as lyophilization (freeze-drying), spray drying, and wet granulation involve significant temperature variations. Therefore, a thorough understanding of the thermal stability of HP-γ-CD is not merely academic; it is a prerequisite for developing robust, stable, and effective drug products. Thermal degradation of the excipient can lead to the loss of its inclusion capabilities, the generation of impurities, and alterations in the physicochemical properties of the final dosage form.

This guide will equip you with the foundational knowledge and practical methodologies to confidently assess and interpret the thermal stability of HP-γ-CD.

Fundamentals of Thermal Analysis for Cyclodextrins

Thermal analysis techniques are indispensable for characterizing the thermal properties of pharmaceutical materials.[2] For HP-γ-CD, the two most critical techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] For HP-γ-CD, TGA is primarily used to quantify moisture content (dehydration) and determine the onset temperature of thermal decomposition.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[2] It provides invaluable information on thermal events such as melting, crystallization, glass transitions (Tg), and decomposition.[2][3]

Experimental Assessment of Thermal Stability

A robust assessment of thermal stability relies on well-designed experiments. The following protocols are presented as a self-validating system, incorporating best practices for ensuring data integrity and reproducibility.

Detailed Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the steps for determining the dehydration and decomposition profile of HP-γ-CD.

Rationale: An inert nitrogen atmosphere is crucial to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone. The heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experiment time.[]

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the HP-γ-CD sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

Detailed Protocol: Differential Scanning Calorimetry (DSC)

This protocol details the procedure for identifying the glass transition and decomposition endotherms of HP-γ-CD.

Rationale: Hermetically sealed pans are used to prevent the loss of volatile components (water) during the initial heating phase, which could interfere with the detection of the glass transition. The heat-cool-heat cycle is essential for amorphous materials like HP-γ-CD to erase the sample's prior thermal history and obtain a clear glass transition signal.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.[7]

-

Sample Preparation: Accurately weigh 3-5 mg of HP-γ-CD into a Tzero aluminum hermetic pan and seal it.

-

Experimental Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Maintain a nitrogen purge at 50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat):

-

First Heat: Equilibrate at 25 °C and heat to 120 °C at 10 °C/min to remove water.

-

Cool: Cool the sample to -20 °C at a controlled rate of 20 °C/min.

-

Second Heat: Heat the sample from -20 °C to 350 °C at 10 °C/min.

-

-

Data Analysis:

-

Analyze the second heating curve.

-

Determine the glass transition temperature (Tg) as the midpoint of the step-change in the heat flow curve.

-

Identify the onset temperature and peak temperature of the endothermic event associated with thermal decomposition.

-

Visualization of the Experimental Workflow

The logical flow of a comprehensive thermal analysis study is depicted below.

Thermal Decomposition Profile of HP-γ-CD

The thermal analysis of HP-γ-CD reveals a characteristic multi-stage process.

-

Dehydration: The first stage, occurring between 30 °C and 120 °C, corresponds to the loss of absorbed and bound water molecules.[5] The amount of water can vary depending on the ambient relative humidity and storage conditions.[8]

-

Glass Transition (Tg): As an amorphous solid, HP-γ-CD does not exhibit a sharp melting point but rather a glass transition. This is a critical parameter as it signifies a change from a rigid, glassy state to a more mobile, rubbery state.[7] Above the Tg, the material's reactivity and degradation rates can increase.[7]

-

Decomposition: The primary thermal degradation of the cyclodextrin structure occurs at significantly higher temperatures. This process involves complex chemical reactions, including the opening of the glucopyranose rings, dehydration, and subsequent charring.[6]

The following table summarizes typical thermal events for HP-γ-CD.

| Thermal Event | Technique | Typical Temperature Range (°C) | Observation |

| Dehydration | TGA / DSC | 30 - 120 | Mass loss / Broad endotherm |

| Glass Transition | DSC | Varies (often low, e.g., -15 to -5 °C)[7] | Step change in heat flow |

| Decomposition Onset | TGA / DSC | > 250 | Significant mass loss / Broad endotherm |

| Decomposition Peak | TGA / DSC | ~300 - 350 | Maximum rate of mass loss |

Note: Exact values can vary based on the degree of substitution, purity, and experimental conditions.

Factors Influencing Thermal Stability

The thermal stability of HP-γ-CD is not an intrinsic constant but is influenced by several factors that researchers must consider.

-

Moisture Content: The presence of water can act as a plasticizer, lowering the glass transition temperature. While the initial removal of water is a distinct event, residual moisture can influence the onset of decomposition.

-

Degree of Substitution (DS): The extent of hydroxypropyl substitution on the gamma-cyclodextrin backbone can affect thermal stability. The introduction of these substituent groups disrupts the hydrogen-bonding network of the parent cyclodextrin, which can alter its decomposition profile.[6]

-

pH: The stability of cyclodextrins can be pH-dependent. In aqueous solutions, extreme pH conditions (highly acidic or alkaline) combined with high temperatures can catalyze the hydrolysis of the glycosidic bonds, leading to degradation.[9]

Mechanism of Thermal Degradation

The thermal degradation of cyclodextrins in an inert atmosphere is a complex process that proceeds primarily through charring.[6] The mechanism involves several stages:

-

Ring Opening: At elevated temperatures, the glycosidic linkages within the cyclodextrin macrocycle can cleave.

-

Chemical Evolution: This is followed by a series of reactions similar to those seen in cellulose degradation, including the loss of hydroxyl groups (dehydration) and the formation of unsaturated structures, carbonyl groups, and eventually aromatic structures.[6]

-

Volatile Products: The major volatile products evolved during this process include water, carbon dioxide, levoglucosan, and furans.[6]

-

Char Formation: A thermally stable carbonaceous residue (char) is left behind. The yield of this char is dependent on the type of cyclodextrin and its substituents.[6]

Conclusion and Practical Implications

A comprehensive evaluation of the thermal stability of this compound is essential for its effective use in pharmaceutical development. Key takeaways for the practicing scientist include:

-

Standardized Characterization: Employing systematic TGA and DSC analyses is crucial for establishing a baseline thermal profile of any new batch of HP-γ-CD.

-

Process Parameter Design: Knowledge of the decomposition onset temperature provides a critical upper limit for manufacturing processes like spray drying and melt extrusion.

-

Stability Prediction: Understanding the influence of moisture and potential API interactions on the thermal properties of HP-γ-CD can help predict the long-term stability of the final drug product.[2]

By applying the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the judicious and safe application of HP-γ-CD, leading to the creation of high-quality pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. biomedres.us [biomedres.us]

- 3. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Water inside β-cyclodextrin cavity: amount, stability and mechanism of binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of hydroxypropyl-β-cyclodextrin on freeze-dried and gamma-irradiated PLGA and PLGA–PEG diblock copolymer nanospheres for ophthalmic flurbiprofen delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cyclodextrin - Wikipedia [en.wikipedia.org]

A Technical Guide to Leveraging Hydroxypropyl-Gamma-Cyclodextrin for Advanced Gene Delivery Systems

Foreword: Beyond Encapsulation – A Paradigm Shift in Non-Viral Gene Delivery

For decades, the field of gene therapy has been on a relentless quest for the ideal delivery vector: a system that is not only efficient and safe but also scalable and versatile. While viral vectors have seen clinical success, their inherent challenges in immunogenicity and manufacturing complexity have fueled the development of non-viral alternatives.[1] Within this domain, cationic polymers and lipids have been workhorses, yet they often present a trade-off between transfection efficiency and cytotoxicity.[2][3]

This guide delves into a compelling class of molecules poised to address this challenge: cyclodextrins (CDs), and specifically, the highly promising derivative, 2-hydroxypropyl-gamma-cyclodextrin (HP-γ-CD).[4] Traditionally recognized in pharmaceuticals for enhancing drug solubility, cyclodextrins are now emerging as powerful tools in gene delivery.[5][6] Their role extends far beyond simple encapsulation, offering a unique combination of properties that can mitigate toxicity, enhance stability, and improve the overall efficacy of gene vectors.[1] This document provides a technical framework for researchers, scientists, and drug development professionals to understand and harness the potential of HP-γ-CD in creating next-generation gene delivery platforms.

The Profile of Hydroxypropyl-Gamma-Cyclodextrin: An Advantageous Scaffold

Cyclodextrins are cyclic oligosaccharides derived from starch, forming a truncated cone or torus shape.[7][8] This structure gives them a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with various guest molecules.[8][9] The most common native forms are α-, β-, and γ-cyclodextrin, composed of six, seven, and eight glucose units, respectively.[4][7][10]

HP-γ-CD is a chemically modified derivative of γ-cyclodextrin where hydroxypropyl groups are randomly substituted on the hydroxyl groups of the glucose units. This modification is critical and imparts several key advantages over its parent molecule and other derivatives like HP-β-CD:

-

Enhanced Aqueous Solubility: The hydroxypropylation breaks the intramolecular hydrogen bonding that limits the solubility of native γ-cyclodextrin, resulting in significantly higher water solubility.[9]

-

Larger Cavity Size: Gamma-cyclodextrin possesses the largest cavity among the common native CDs.[11] This allows it to interact with and accommodate larger moieties, a potentially advantageous feature when formulating complex gene delivery systems.

-

Biocompatibility and Low Toxicity: HP-γ-CD is known for its excellent safety profile.[12] When incorporated into polycation-based gene delivery systems, it has been shown to significantly reduce the cytotoxicity associated with the polymers themselves.[4] This is a crucial benefit, as cytotoxicity is a primary obstacle for many non-viral vectors like high molecular weight polyethyleneimine (PEI).[1][13]

The Core Mechanism: How HP-γ-CD Potentiates Gene Transfection

Native cyclodextrins do not inherently bind to nucleic acids due to a lack of positive charge.[1][4] Therefore, HP-γ-CD's primary role is not as a direct condensing agent but as a synergistic component in multi-particulate systems, typically alongside a cationic polymer.

The process can be understood as a multi-stage assembly and delivery pathway:

-

Initial Polyplex Formation: A cationic polymer, such as low molecular weight polyethyleneimine (LMW-PEI), electrostatically interacts with the negatively charged phosphate backbone of plasmid DNA (pDNA) or siRNA. This initial interaction condenses the genetic material into a primary nanoparticle core, known as a polyplex.

-

HP-γ-CD Integration and Steric Stabilization: HP-γ-CD is introduced to the pre-formed polyplexes. It is hypothesized to act as a "shielding" agent. The hydroxyl groups on its exterior can form a hydration shell, preventing the aggregation of polyplexes in physiological salt conditions and enhancing colloidal stability.[14] This prevents the formation of large, inefficient, and often more toxic aggregates.

-

Enhanced Cellular Uptake: The resulting nanoparticles, typically in the optimal size range of 100-200 nm, are internalized by cells primarily through endocytotic pathways.[1] Studies involving other cyclodextrin-based systems have implicated macropinocytosis as a significant route of entry.[15][16] The specific pathway can be cell-line dependent.[14]

-

Facilitated Endosomal Escape: This is arguably the most critical and least understood step. The "proton sponge" effect of polymers like PEI is a known mechanism for endosomal rupture. It is theorized that HP-γ-CD further aids this process. By interacting with the lipid components of the endosomal membrane, it may disrupt membrane integrity, facilitating the release of the genetic cargo into the cytoplasm before lysosomal degradation can occur.[1][17]

-

Nuclear Import and Gene Expression: Once in the cytoplasm, the polyplex must dissociate to release the pDNA, which can then be imported into the nucleus for transcription and subsequent protein expression.

Visualization: HP-γ-CD Mediated Gene Delivery Pathway

Caption: Workflow of HP-γ-CD assisted gene delivery.

Formulation and Characterization: A Practical Approach

The successful application of HP-γ-CD in gene delivery hinges on robust formulation and meticulous characterization. The goal is to produce nanoparticles that are small, uniform, stable, and capable of effectively condensing and protecting the genetic payload.

Experimental Protocol 1: Formulation of HP-γ-CD/PEI/pDNA Nanoparticles

Rationale: This protocol uses a low molecular weight (LMW) PEI, which is less toxic than its high molecular weight counterparts. HP-γ-CD is added to stabilize the resulting polyplexes and enhance transfection efficiency. The Nitrogen-to-Phosphate (N/P) ratio, representing the ratio of moles of amine groups in PEI to phosphate groups in DNA, is a critical parameter that must be optimized.

Materials:

-

Plasmid DNA (e.g., pEGFP-N1 or pGL3-Luciferase) at 1 mg/mL in TE buffer.

-

Branched LMW PEI (e.g., 1.8 kDa) stock solution at 1 mg/mL in sterile water, pH 7.0.

-

HP-γ-CD solution at 10% (w/v) in sterile, nuclease-free water.

-

Nuclease-free water.

-

Sterile, low-adhesion microcentrifuge tubes.

Procedure:

-

Dilution of pDNA: In a sterile tube, dilute 1 µg of pDNA into 50 µL of nuclease-free water. Vortex gently for 2-3 seconds.

-

Dilution of PEI: In a separate sterile tube, calculate the required volume of PEI for the desired N/P ratio (e.g., N/P 10). Dilute this amount into 50 µL of nuclease-free water.

-

Causality Note: Separate dilution prevents premature aggregation and ensures a more uniform mixing process.

-

-

Polyplex Formation: Add the diluted PEI solution to the diluted pDNA solution all at once. Immediately vortex gently for 10 seconds.

-

Incubation: Incubate the mixture at room temperature for 20-30 minutes.

-

Causality Note: This incubation period is crucial for allowing the electrostatic interactions to stabilize and for the DNA to be fully condensed into a compact polyplex core.

-

-

Addition of HP-γ-CD: Add a calculated volume of the HP-γ-CD solution to the polyplex solution (a final concentration of 1-2% w/v is a good starting point). Vortex gently for 5 seconds.

-

Final Incubation: Incubate for an additional 10 minutes at room temperature before use in characterization or in vitro studies.

Experimental Protocol 2: Physicochemical Characterization of Nanoparticles

Rationale: Characterization is a self-validating step. The physical properties of the nanoparticles directly correlate with their biological performance. Ideal vectors should be below 200 nm for efficient cellular uptake, have a positive surface charge to interact with the cell membrane, and demonstrate complete DNA condensation.

A. Size and Surface Charge Analysis:

-

Technique: Dynamic Light Scattering (DLS) and Zeta Potential Measurement.

-

Procedure:

-

Dilute the nanoparticle suspension from Protocol 1 in sterile water or 10 mM NaCl to an appropriate concentration for the instrument.

-

Measure the hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and Zeta Potential.

-

Perform measurements in triplicate for statistical validity.

-

B. DNA Condensation and Protection Assay:

-

Technique: Agarose Gel Retardation Assay.

-

Procedure:

-

Prepare nanoparticle formulations at various N/P ratios (e.g., 0, 1, 2, 5, 10).

-

Load the samples into the wells of a 1% agarose gel containing a fluorescent nucleic acid stain (e.g., SYBR Safe).

-

Run the gel at 100 V for 45-60 minutes.

-

Visualize the gel under a UV transilluminator.

-

Interpretation: Unbound, negatively charged pDNA will migrate through the gel. When fully condensed into a neutral or positively charged nanoparticle, its migration will be retarded, and the DNA will remain in the loading well. The lowest N/P ratio at which no free DNA is visible is the point of complete condensation.

-

Data Summary: Typical Nanoparticle Characteristics

| Formulation | N/P Ratio | Z-Average Diameter (nm) | PDI | Zeta Potential (mV) |

| LMW PEI / pDNA | 10 | 250 ± 35 | 0.45 ± 0.08 | +18 ± 3 |

| HP-γ-CD / LMW PEI / pDNA | 10 | 145 ± 15 | 0.22 ± 0.05 | +25 ± 4 |

| Naked pDNA | - | N/A | N/A | -35 ± 5 |

This table presents representative data synthesized from principles described in the literature. Actual results will vary based on specific reagents and conditions.[14][18]

In Vitro Evaluation: Assessing Efficacy and Safety

Once formulated and characterized, the nanoparticles must be tested in relevant cell models to determine their biological activity.

Experimental Protocol 3: In Vitro Transfection Efficiency

Rationale: This protocol quantifies the ability of the HP-γ-CD formulation to successfully deliver a functional gene into cells, leading to the expression of a reporter protein.

Materials:

-

HEK293 or HeLa cells (or other relevant cell line).

-

Complete growth medium (e.g., DMEM + 10% FBS).

-

Reporter plasmid (e.g., pEGFP-N1 for fluorescence microscopy/FACS or pGL3-Luciferase for luminometry).

-

Nanoparticle formulation from Protocol 1.

-

Phosphate-Buffered Saline (PBS).

-

Luciferase Assay System (if using pGL3).

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density of 5 x 10⁴ cells/well. Allow them to adhere and reach 70-80% confluency (typically 24 hours).

-

Transfection:

-

Gently wash the cells with PBS.

-

Replace the medium with serum-free medium.

-

Add the nanoparticle suspension (containing 1 µg of pDNA) to each well.

-

Causality Note: Transfection is often performed in serum-free media as serum proteins can interfere with nanoparticle-cell interactions.

-

-

Incubation: Incubate the cells with the nanoparticles for 4-6 hours at 37°C.

-

Medium Change: After the incubation, remove the transfection medium and replace it with complete growth medium containing serum.

-

Gene Expression: Continue to incubate the cells for an additional 24-48 hours to allow for reporter gene expression.

-

Analysis:

-

For GFP: Visualize cells under a fluorescence microscope or quantify the percentage of positive cells using Flow Cytometry (FACS).

-

For Luciferase: Lyse the cells and measure the luminescence using a luminometer according to the manufacturer's protocol.

-

Visualization: General In Vitro Experimental Workflow

Caption: Overview of the in vitro testing workflow.

Challenges and Future Perspectives

The use of HP-γ-CD in gene delivery is a significant advancement, but challenges remain on the path to clinical translation.

-

In Vivo Stability: While stable in vitro, the behavior of these nanoparticles in the complex biological milieu of the bloodstream needs thorough investigation. Interactions with serum proteins can lead to opsonization and rapid clearance by the reticuloendothelial system.

-

Targeting: The current formulations rely on passive accumulation in tissues like tumors via the enhanced permeability and retention (EPR) effect. Future iterations will require the conjugation of targeting ligands (e.g., antibodies, peptides) to the surface of the nanoparticle to achieve cell-specific delivery.[1]

-

Co-delivery: The unique host-guest chemistry of the cyclodextrin cavity remains underexploited in these systems.[5] Future designs could incorporate small molecule drugs within the HP-γ-CD cavity while the genetic material is condensed by the polymer, creating a powerful platform for combination therapy.

Conclusion

This compound is more than a simple excipient; it is a potent enabling technology for non-viral gene delivery. By integrating HP-γ-CD into cationic polymer-based systems, researchers can create nanoparticles with superior physicochemical properties: smaller size, enhanced stability, and most importantly, significantly lower cytotoxicity. This translates directly to higher transfection efficiencies in vitro. The mechanistic insights and detailed protocols provided in this guide serve as a foundational platform for scientists to explore, optimize, and innovate, bringing the promise of safer and more effective gene therapies one step closer to reality.

References

- 1. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Active transfection of genetic materials using cyclodextrin-anchored nanovectors - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00852A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyclodextrins in non-viral gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclodextrin-based delivery systems for chemical and genetic drugs: Current status and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. onlinepharmacytech.info [onlinepharmacytech.info]

- 8. researchgate.net [researchgate.net]

- 9. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Hydroxypropyl Gamma Cyclodextrin - CD Bioparticles [cd-bioparticles.net]

- 12. Influence of hydroxypropylcyclodextrins on the toxicity of mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel Co-polymer Based on Hydroxypropyl α-Cyclodextrin Conjugated to Low Molecular Weight Polyethylenimine as an in Vitro Gene Delivery Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The influence of cyclodextrin modification on cellular uptake and transfection efficiency of polyplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DSpace [cora.ucc.ie]

- 16. Mechanistic studies on the uptake and intracellular trafficking of novel cyclodextrin transfection complexes by intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cyclodextrins in drug delivery: applications in gene and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of a 2-HP-β-Cyclodextrin Formulation on the Biological Transport and Delivery of Chemotherapeutic PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Game-Changer: A Technical History of Hydroxypropylated Cyclodextrins

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From Curiosity to Cornerstone Excipient

The journey of hydroxypropylated cyclodextrins, particularly Hydroxypropyl-β-Cyclodextrin (HP-β-CD), from a laboratory curiosity to a cornerstone of modern pharmaceutical formulation is a compelling narrative of scientific ingenuity. This guide delves into the historical development of these remarkable molecules, not as a mere chronological account, but as an exploration of the scientific imperatives and technological advancements that propelled their evolution. We will examine the causality behind key discoveries, from the initial rationale for their synthesis to the sophisticated analytical techniques now used to characterize them. This is the story of how a simple chemical modification to a naturally derived oligosaccharide unlocked unprecedented potential in drug delivery and beyond.

The Precursors: The Dawn of Cyclodextrin Chemistry

The story of hydroxypropylated cyclodextrins begins with the discovery of their parent compounds. In 1891, French pharmacist and chemist Antoine Villiers first described crystalline dextrins, which he named "cellulosine," formed from the enzymatic degradation of starch.[1][2] A few years later, Austrian microbiologist Franz Schardinger isolated two of these crystalline substances, which became known as Schardinger dextrins.[2] The fundamental groundwork was thus laid, but it was not until the mid-20th century that the true potential of these molecules began to be understood.

The pivotal moment came with the work of F. Cramer in the 1950s, who elucidated the most crucial property of cyclodextrins: their ability to form inclusion complexes with other molecules.[3] This "host-guest" chemistry, where a hydrophobic "guest" molecule is encapsulated within the cyclodextrin's hydrophobic cavity, opened the door to a myriad of potential applications. However, the parent cyclodextrins, particularly β-cyclodextrin, had a significant drawback: low aqueous solubility. This limitation hampered their utility, especially for parenteral drug formulations, creating a clear need for chemical modification.

The Innovation: The Advent of Hydroxypropylation

The drive to improve the aqueous solubility of β-cyclodextrin was the primary catalyst for the development of hydroxypropylated derivatives. The introduction of hydroxypropyl groups disrupts the intramolecular hydrogen bonding of the parent cyclodextrin molecule, which is responsible for its crystalline nature and low water solubility.[4] This modification dramatically increases solubility, transforming the sparingly soluble β-cyclodextrin into the highly water-soluble HP-β-CD.

While the exact first synthesis is not pinpointed to a single "eureka" moment, the work of J. Pitha in the 1980s was instrumental in developing hydroxypropylated cyclodextrins for pharmaceutical use. A key patent by Pitha, with a priority date in the mid-1980s, protected pharmaceutical compositions containing these derivatives, highlighting their ability to improve the solubility and absorption of drugs.[5] This work laid the commercial and regulatory foundation for their widespread adoption.

Early Synthesis Methodologies: A Battle for Control and Purity

Early laboratory-scale synthesis of HP-β-CD involved the reaction of β-cyclodextrin with propylene oxide under basic catalysis.[5] The process, while conceptually straightforward, presented significant challenges in control and purification.

Conceptual Reaction Scheme:

Figure 1: Conceptual workflow of early HP-β-CD synthesis.

A significant hurdle was controlling the Degree of Substitution (DS) —the average number of hydroxypropyl groups per cyclodextrin molecule. This parameter is critical as it dictates the final product's physicochemical properties, including solubility and toxicity.[6] Early methods often resulted in broad, difficult-to-reproduce DS ranges.

Purification was another major challenge. The crude reaction mixture contained unreacted β-cyclodextrin, the desired HP-β-CD product as a complex mixture of isomers, and byproducts such as propylene glycol.[5] Early purification strategies heavily relied on solvent precipitation. For example, after neutralization, the product might be precipitated using solvents like acetone or ethanol to separate it from more soluble impurities.[5] However, these methods were often inefficient, leading to products with residual impurities and a wide distribution of substituted species.

Scaling Up: From the Bench to Industrial Production

The transition from laboratory curiosity to a commercially viable pharmaceutical excipient was driven by pioneers like Professor József Szejtli. His work, particularly in Hungary, was crucial in scaling up cyclodextrin production from grams to kilograms and eventually to tons.[1][7] This industrialization was essential for making cyclodextrins, including their derivatives, available at a reasonable cost for widespread research and commercial use.[8]

The industrial production of HP-β-CD required significant process optimization. Key advancements included:

-

Reaction Control: The use of high-pressure autoclaves allowed for better control over reaction temperature and pressure, leading to more consistent DS values.[5]

-

Improved Purification: The limitations of solvent precipitation led to the development of more sophisticated purification techniques. While early patents describe extraction and washing steps, modern industrial processes have evolved to include advanced methods like membrane filtration (nanofiltration) to more effectively remove salts and small organic impurities, followed by spray drying to obtain the final amorphous powder.[2][9]

These advancements in manufacturing were critical for producing HP-β-CD that met the stringent quality and purity standards required for pharmaceutical applications.

The Pharmaceutical Breakthrough: Itraconazole and Regulatory Approval

The first major commercial success for HP-β-CD in the pharmaceutical industry was its use as a solubilizing agent for the antifungal drug itraconazole. Developed by Janssen Pharmaceutica, the oral solution Sporanox® utilized a 40% (w/v) solution of HP-β-CD to solubilize the extremely hydrophobic itraconazole.[8][10] The patent for this water-soluble complex was filed with a priority date of March 18, 1992, and the product was launched in the US market in 1997.[10][11]

This successful application was a watershed moment, demonstrating the immense potential of HP-β-CD to enable the formulation of poorly soluble drugs. It also paved the way for its regulatory acceptance. HP-β-CD is now listed in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) and is cited in the FDA's list of Inactive Pharmaceutical Ingredients.[12][13]

The Evolution of Analytical Characterization

The inherent complexity of HP-β-CD—being a mixture of numerous isomers with varying degrees and positions of substitution—has always posed an analytical challenge. The evolution of analytical techniques has been crucial for understanding and controlling its quality.[14]

Early Analytical Hurdles

In the early stages of development (1970s-1980s), analytical techniques were limited.

-

Thin-Layer Chromatography (TLC): TLC was one of the earliest chromatographic methods used to get a qualitative sense of the product mixture, allowing for the separation of the highly substituted derivatives from the parent β-cyclodextrin.[14][15]

-

Early HPLC: High-Performance Liquid Chromatography (HPLC) emerged as a key separation technique in the 1980s.[15] However, early methods lacked the specialized columns and detectors available today, making quantitative analysis of the complex isomer distribution difficult.

-

Determining Degree of Substitution (DS): Before the routine use of NMR and Mass Spectrometry, determining the average DS was a significant challenge. It often involved indirect methods, such as titration or complex chemical analyses that were laborious and less precise than modern techniques.

The Modern Analytical Toolbox

Today, a suite of powerful analytical tools provides a comprehensive characterization of HP-β-CD.

| Technique | Information Provided | Historical Context |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides the average Degree of Substitution (DS) and information on the substitution pattern (e.g., at C2, C3, or C6 hydroxyls).[16] | Now the standard pharmacopoeial method for determining DS, offering speed and precision unimaginable in the early days.[16] |

| Mass Spectrometry (MS), esp. MALDI-TOF | Determines the distribution of different substituted species (e.g., the percentage of molecules with 3, 4, 5, etc., hydroxypropyl groups).[14] | Allows for a detailed fingerprint of the product's composition, a level of detail that was previously unattainable. |

| High-Performance Liquid Chromatography (HPLC) | Separates HP-β-CD from impurities like unreacted β-cyclodextrin and propylene glycol. | Modern HPLC with detectors like Evaporative Light Scattering Detectors (ELSD) is essential for purity analysis.[15] |

| Gas Chromatography (GC) | Used to quantify residual propylene oxide and propylene glycol.[17] | An established method for ensuring the removal of potentially toxic reaction precursors and byproducts. |

Evolution of Analytical Methods for HP-β-CD Characterization:

Figure 2: The evolution of key analytical techniques for HP-β-CD.

Experimental Protocols: A Historical Perspective

To appreciate the evolution of the science, it is instructive to outline the methodologies as they were developed.

Protocol 1: Early Lab-Scale Synthesis of HP-β-CD (Circa 1980s - Reconstructed)

This protocol is a generalized representation based on early literature and patent descriptions. Specific ratios and conditions varied.

-

Dissolution: Dissolve β-cyclodextrin in deionized water in a sealed reaction vessel.

-

Catalysis: Add a basic catalyst, such as sodium hydroxide, to the solution to activate the hydroxyl groups of the cyclodextrin.

-

Reaction: Add propylene oxide to the basic cyclodextrin solution. Seal the vessel and heat the mixture (e.g., 50-90°C) for several hours under pressure.[5]

-

Neutralization: After the reaction period, cool the mixture and neutralize it with an acid, such as hydrochloric acid, to a pH of approximately 7.

-

Initial Purification (Precipitation): Concentrate the neutralized solution by evaporating a portion of the water. Add a water-miscible organic solvent, such as acetone or ethanol, to precipitate the hydroxypropylated cyclodextrins.[5]

-

Isolation: Filter the precipitate and wash it with additional organic solvent to remove residual impurities like propylene glycol and salts.

-

Drying: Dry the resulting solid product under vacuum.

Protocol 2: Modern Characterization of HP-β-CD by ¹H NMR for Degree of Substitution

This protocol is based on the current pharmacopoeial method.[16]

-

Sample Preparation: Accurately weigh approximately 10 mg of the dried HP-β-CD sample and dissolve it in ~0.75 mL of deuterium oxide (D₂O) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Set the acquisition temperature to 25°C.

-

Data Acquisition: Acquire the ¹H NMR spectrum. The spectral window should encompass the signals for the anomeric protons of the cyclodextrin (~5.0-5.4 ppm) and the methyl protons of the hydroxypropyl groups (~1.2 ppm).

-

Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation and phasing.

-

Integration: Integrate the area of the anomeric proton signals (A₂) between ~5.0 and 5.4 ppm. Integrate the area of the doublet corresponding to the methyl protons of the hydroxypropyl groups (A₁) at ~1.2 ppm.

-

Calculation: Calculate the Molar Substitution (MS), which is the average number of hydroxypropyl groups per anhydroglucose unit, using the following formula: MS = A₁ / (3 × A₂)

-

Calculate Degree of Substitution (DS): The DS, or the average number of hydroxypropyl groups per β-cyclodextrin molecule, is calculated by: DS = MS × 7

Conclusion: An Enduring Legacy and a Bright Future

The historical development of hydroxypropylated cyclodextrins is a testament to the power of targeted chemical modification to overcome natural limitations. Born from the need to enhance the solubility of parent cyclodextrins, HP-β-CD has evolved through decades of research in synthesis, production, and analysis to become an indispensable tool in the pharmaceutical industry. Its journey from Villiers' "cellulosine" to a highly pure, pharmacopoeia-grade excipient—and now even an active pharmaceutical ingredient in its own right for conditions like Niemann-Pick disease—underscores a remarkable scientific progression.[13][15] The continuous refinement of analytical techniques ensures that the complex nature of this excipient is well-understood and controlled, guaranteeing its safety and efficacy for the next generation of medicines.

References

- 1. cyclolab.hu [cyclolab.hu]

- 2. CN104151451A - Preparation method of hydroxypropyl-[beta]-cyclodextrin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. CN101519460A - Synthetic method for hydroxypropyl-beta-cyclodextrin - Google Patents [patents.google.com]

- 6. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Utilization of cyclodextrins in industrial products and processes - Journal of Materials Chemistry (RSC Publishing) DOI:10.1039/A605235E [pubs.rsc.org]

- 8. cyclodextrinnews.com [cyclodextrinnews.com]

- 9. CN102040675A - Method for preparing hydroxypropyl-beta-cyclodextrin - Google Patents [patents.google.com]

- 10. cyclodextrinnews.com [cyclodextrinnews.com]

- 11. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques. | Semantic Scholar [semanticscholar.org]

- 12. US4727064A - Pharmaceutical preparations containing cyclodextrin derivatives - Google Patents [patents.google.com]

- 13. Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. Detection of cyclodextrin substitution by hydroxypropyl beta cyclodextrin Knowledge - Zhiyuan Biotechnology [cydextrins.com]

- 17. Characterization of hydroxypropyl-β-cyclodextrins with different substitution patterns via FTIR, GC-MS, and TG-DTA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Mastering Molecular Encapsulation: A Protocol for Preparing Hydroxypropyl-Gamma-Cyclodextrin Inclusion Complexes

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful preparation and characterization of hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) inclusion complexes. This document moves beyond rote instruction to explain the underlying scientific principles, ensuring a robust understanding and facilitating troubleshooting and optimization.

Introduction: The Power of Inclusion with this compound

This compound (HP-γ-CD) is a chemically modified cyclic oligosaccharide composed of eight glucose units. The introduction of hydroxypropyl groups enhances its aqueous solubility and reduces its crystallinity compared to its parent molecule, γ-cyclodextrin.[1][2] The defining feature of HP-γ-CD is its toroidal structure, which possesses a hydrophilic exterior and a hydrophobic inner cavity.[3] This unique architecture allows it to encapsulate a wide variety of poorly water-soluble "guest" molecules, forming non-covalent inclusion complexes.[2] The formation of these complexes can significantly improve the solubility, stability, and bioavailability of the guest molecule, making HP-γ-CD an invaluable tool in pharmaceutical formulations and other applications.[2][4]

The larger cavity size of γ-cyclodextrin and its derivatives, compared to α- and β-cyclodextrins, allows for the encapsulation of larger guest molecules.[1] Studies have shown that HP-γ-CD can form more stable inclusion complexes with certain bioactive molecules due to this larger cavity and enhanced flexibility.[5]

Foundational Principles of Inclusion Complex Formation

The primary driving force for the formation of inclusion complexes is the displacement of high-energy water molecules from the hydrophobic cavity of the cyclodextrin by a less polar guest molecule. This process is thermodynamically favorable. The stability of the resulting complex is governed by a combination of non-covalent interactions, including:

-

Hydrophobic interactions: The desire of the non-polar guest molecule to escape the aqueous environment and reside in the hydrophobic cyclodextrin cavity.

-

Van der Waals forces: Weak, short-range electrostatic attractions between the guest molecule and the atoms lining the cyclodextrin cavity.

-

Hydrogen bonding: While the interior of the cavity is predominantly hydrophobic, the hydroxyl groups at the rims can form hydrogen bonds with suitable functional groups on the guest molecule, further stabilizing the complex.

The stoichiometry of the inclusion complex, typically 1:1 (one guest molecule per one HP-γ-CD molecule), is a critical parameter and is determined by the relative sizes and shapes of the host and guest molecules.[5]

Pre-formulation Studies: Phase Solubility Analysis

Before preparing a solid inclusion complex, it is crucial to investigate the interaction between the guest molecule and HP-γ-CD in an aqueous solution. Phase solubility studies are a fundamental tool for this purpose, providing information on the stoichiometry of the complex and its apparent stability constant (Kc).

The method, as established by Higuchi and Connors, involves preparing a series of aqueous solutions with increasing concentrations of HP-γ-CD. An excess amount of the guest molecule is added to each solution, and the mixtures are agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved guest molecule is then determined. A plot of the guest molecule's solubility versus the HP-γ-CD concentration reveals the type of complex formed. A linear increase in solubility (AL-type diagram) is indicative of the formation of a soluble 1:1 inclusion complex.[6]

Protocols for the Preparation of Solid HP-γ-CD Inclusion Complexes

Several methods can be employed to prepare solid inclusion complexes. The choice of method depends on the physicochemical properties of the guest molecule, the desired characteristics of the final product, and the scale of preparation.

Co-precipitation Method

This technique is particularly useful for guest molecules that are soluble in organic solvents but poorly soluble in water.[7]

Principle: The guest molecule, dissolved in an organic solvent, is added to an aqueous solution of HP-γ-CD. The organic solvent is then removed, causing the inclusion complex to precipitate out of the solution.

Detailed Protocol:

-

Dissolution of HP-γ-CD: Prepare an aqueous solution of HP-γ-CD at the desired concentration (e.g., 10% w/v).

-

Dissolution of Guest Molecule: Dissolve the guest molecule in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol, acetone).

-

Mixing: Slowly add the guest molecule solution to the HP-γ-CD solution with continuous stirring.

-

Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.

-

Precipitation and Recovery: As the organic solvent is removed, the inclusion complex will precipitate. The precipitate can be collected by filtration or centrifugation.

-

Washing and Drying: Wash the collected solid with a small amount of cold water or a suitable organic solvent to remove any uncomplexed guest molecule adsorbed to the surface. Dry the final product in a vacuum oven at a controlled temperature (e.g., 40-50°C) to a constant weight.[7]

Experimental Workflow for Co-precipitation Method

Caption: Workflow for the Co-precipitation Method.

Kneading Method

The kneading method is a simple and economical technique suitable for poorly water-soluble guest molecules.[8] It involves the formation of a paste, which facilitates intimate contact and interaction between the host and guest molecules.

Principle: HP-γ-CD and the guest molecule are mixed with a small amount of a suitable solvent to form a thick paste. The mechanical energy applied during kneading promotes the inclusion of the guest molecule into the cyclodextrin cavity.

Detailed Protocol:

-

Mixing: Place a accurately weighed amount of HP-γ-CD in a mortar.

-

Guest Addition: Add the guest molecule to the HP-γ-CD.

-

Kneading: Gradually add a small amount of a suitable solvent (e.g., water, ethanol-water mixture) while triturating the mixture with a pestle to form a homogeneous paste.

-

Drying: Continue the kneading process for a specified period (e.g., 30-60 minutes). The resulting paste is then dried in an oven at a controlled temperature (e.g., 50-60°C) until the solvent is completely removed.

-

Pulverization: The dried mass is pulverized to obtain a fine powder and passed through a sieve to ensure uniform particle size.

Experimental Workflow for Kneading Method

References

- 1. Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Nuclear Magnetic Resonance Spectroscopic and Thermodynamic Characterization of Hydroxypropyl-cyclodextrin Inclusion Complexes with Bioactive Molecules from Plant Mother Tinctures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. oatext.com [oatext.com]

- 8. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Kneading Method for Drug-Cyclodextrin Complexation

Introduction: Overcoming Solubility Challenges with Inclusion Complexation

In modern drug development, poor aqueous solubility remains a significant hurdle, limiting the bioavailability and therapeutic efficacy of many promising active pharmaceutical ingredients (APIs).[1] Cyclodextrins (CDs), a family of cyclic oligosaccharides, offer a powerful solution to this challenge.[2] These truncated cone-shaped molecules possess a hydrophilic outer surface and a lipophilic inner cavity, allowing them to encapsulate poorly soluble "guest" drugs, forming non-covalent inclusion complexes.[3] This encapsulation effectively shields the drug from the aqueous environment, altering its physicochemical properties to enhance solubility, dissolution rate, and stability.[2][4]